molecular formula C11H12N2O B3366806 1-(4-Methoxybenzyl)-1H-pyrazole CAS No. 145162-51-2

1-(4-Methoxybenzyl)-1H-pyrazole

Cat. No.: B3366806
CAS No.: 145162-51-2
M. Wt: 188.23 g/mol
InChI Key: DFJJBKFWYFQQIE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazole (CAS 145162-51-2) is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This pyrazole derivative serves as a versatile chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research. The compound is characterized by its structural features, which include a pyrazole ring substituted with a 4-methoxybenzyl group, making it a valuable scaffold for the synthesis of more complex molecules for biological evaluation . It is offered for research applications only. Researchers should handle this material with appropriate precautions; it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . When stored sealed in a dry environment at room temperature, the compound remains stable . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJJBKFWYFQQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437162
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145162-51-2
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis and Derivatization of 1 4 Methoxybenzyl 1h Pyrazole

Conventional Synthetic Approaches

The most direct method for the synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole is the N-alkylation of the parent 1H-pyrazole with a 4-methoxybenzyl halide, typically 4-methoxybenzyl chloride or bromide. This reaction is usually carried out in the presence of a base to deprotonate the pyrazole (B372694) nitrogen, thereby facilitating nucleophilic attack on the benzyl (B1604629) halide.

N-Alkylation Strategies of 1H-Pyrazole with 4-Methoxybenzyl Halides

Regioselectivity and Isomer Control in N1 vs. N2 Functionalization

A critical aspect of the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The pyrazole ring possesses two nitrogen atoms, N1 and N2, which can both potentially undergo alkylation, leading to a mixture of regioisomers. In the case of unsubstituted pyrazole, the two nitrogens are equivalent. However, for substituted pyrazoles, the electronic and steric environment around each nitrogen atom differs, influencing the site of alkylation.

Generally, the N1 position is electronically more nucleophilic than the N2 position. lookchem.com However, the regioselectivity is also significantly influenced by steric hindrance. Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom. lookchem.commdpi.com Studies on the alkylation of 3-substituted pyrazoles have shown that the use of bulkier electrophiles tends to increase the proportion of the N1-alkylated product. lookchem.com For instance, the reaction of 3-methylpyrazole (B28129) with various alkyl halides demonstrated that the ratio of N1 to N2 isomers increases with the steric bulk of the alkylating agent. lookchem.com In many cases, the N1 isomer is the major product due to a combination of electronic and steric factors. lookchem.comnih.gov Computational studies, such as DFT calculations, have been used to predict the relative nucleophilicity of the nitrogen atoms and thus the likely isomeric outcome. lookchem.com

Optimization of Reaction Parameters and Catalyst Systems

The efficiency and selectivity of the N-alkylation reaction can be optimized by careful selection of reaction parameters, including the base, solvent, temperature, and catalyst system. mdpi.comsemanticscholar.org Common bases employed include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., KOH). lookchem.com The choice of solvent can also play a crucial role, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often being effective. lookchem.com

Alternative methods to the traditional base-mediated alkylation have been developed. One such method involves the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach has been shown to provide good to excellent yields for the N-alkylation of pyrazoles with various benzylic groups, including the 4-methoxybenzyl group, which yielded 92% of the corresponding product. mdpi.comsemanticscholar.org The reaction conditions for this method have been optimized, with CSA proving to be a superior catalyst compared to several other Lewis and Brønsted acids. mdpi.com

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None1,2-DCErt240 semanticscholar.org
None1,2-DCEreflux24Trace semanticscholar.org
CSA1,2-DCEreflux477 mdpi.com
BF₃·OEt₂1,2-DCEreflux455 mdpi.com
TMSOTf1,2-DCEreflux468 mdpi.com
Table 1: Optimization of Pyrazole N-Alkylation Conditions using 4-chloropyrazole and a trichloroacetimidate (B1259523) electrophile.

An alternative to direct N-alkylation is the construction of the pyrazole ring itself with the 4-methoxybenzyl group already attached to a nitrogen atom. This is typically achieved through cycloaddition reactions. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govslideshare.net For the synthesis of this compound, 4-methoxybenzylhydrazine would be the key reagent. clockss.org

For example, the reaction of diethyl ethoxymethylenemalonate with 4-methoxybenzylhydrazine in the presence of aqueous potassium carbonate can yield an intermediate ester, which upon hydrolysis and decarboxylation, produces 2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one. clockss.org This pyrazolone (B3327878) exists in tautomeric equilibrium with 5-hydroxy-1-(4-methoxybenzyl)-1H-pyrazole. clockss.org Further chemical modifications can then be performed to achieve the desired pyrazole derivative. Another approach involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with alkynes. nih.gov

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. arkat-usa.orgresearchgate.netmdpi.com This reaction utilizes the Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). igmpublication.org The reaction generally introduces a formyl group (-CHO) at the C4 position of the pyrazole ring. arkat-usa.orgresearchgate.net

Advanced and Green Synthetic Methods

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. For pyrazole synthesis, this includes the exploration of microwave-assisted synthesis, the use of recyclable catalysts, and biocatalytic approaches. researchgate.netorganic-chemistry.org

Microwave irradiation has been shown to significantly accelerate the rate of N-alkylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.org The use of recyclable catalysts, such as polymer-bound reagents, aligns with the principles of green chemistry by simplifying product purification and reducing waste. organic-chemistry.org

Furthermore, enzymatic methods for the N-alkylation of pyrazoles are emerging as a highly selective alternative. nih.govnih.gov Engineered enzymes have demonstrated the ability to catalyze the alkylation of pyrazoles with high regioselectivity, offering a promising avenue for the synthesis of specific isomers that may be difficult to obtain through traditional chemical methods. nih.govnih.gov While not yet widely reported specifically for this compound, these advanced methods hold significant potential for its future synthesis and derivatization.

Microwave-Assisted Syntheses

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyrazole derivatives. This method significantly reduces reaction times compared to conventional heating. For instance, the synthesis of phenyl-1H-pyrazoles using MAOS can be completed in just 5 minutes at 60°C, achieving yields between 91-98%. In contrast, conventional heating requires 2 hours at 75°C for yields of 72-90%. nih.gov The advantages of MAOS, including shorter reaction times and higher yields, make it an attractive option for synthesizing pyrazole compounds. nih.gov

Microwave irradiation has been successfully employed in the one-pot synthesis of various pyrazole derivatives, such as pyrazolo[3,4-b]quinolines, highlighting its utility in creating complex heterocyclic systems efficiently. nih.gov The development of microwave-mediated synthesis for 1H-pyrazole-5-amines using 1 M HCl at 150°C allows for product formation in minutes with minimal need for purification. rti.org Research has also demonstrated the use of microwave assistance in the multi-step synthesis of 4-(Pyrazol-1-yl)carboxanilides, further underscoring the versatility of this technology. scispace.com The unique ability of microwaves to rapidly achieve the necessary reactive conditions streamlines the synthesis process, which is not as efficiently achieved with traditional heating methods. nih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a green chemistry approach by minimizing volatile organic compounds. One-pot, solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles has been achieved under microwave irradiation using a silica-supported phosphotungstic acid catalyst, yielding products in the 74–90% range. researchgate.net This method is noted for being environmentally friendly and involving simple operation. researchgate.net

The combination of microwave assistance and solvent-free conditions has proven particularly effective. A one-pot protocol for preparing 4-arylidenepyrazolone derivatives utilizes this dual approach, providing a rapid and efficient synthesis route. nih.gov Similarly, the ring-opening of glycidyl (B131873) ether with pyrazole derivatives has been successfully performed under solvent-free, microwave-assisted conditions, offering competitive yields compared to traditional methods that rely on organic solvents. nih.gov These solvent-free approaches are often associated with simpler work-up procedures and reduced chemical waste. researchgate.net

Catalyst-Free and Organocatalytic Approaches

The development of catalyst-free synthetic routes is highly desirable as it avoids the cost and potential toxicity of metal catalysts. A catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been successfully developed using green media. dntb.gov.ua Another notable example is a post-Ugi cascade methodology for the one-pot synthesis of complex pyrazole-pyrazines, which proceeds via an intramolecular N2-arylation of pyrazoles without the need for a catalyst. nih.gov This method is praised for its mild reaction conditions, simple operation, and cost-effectiveness. nih.gov

Synthesis of Analogues and Functionalized Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues and functionalized derivatives through modifications on both the benzyl and pyrazole moieties.

Modification of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is often employed as a versatile protecting group in pyrazole synthesis. clockss.org Its primary function is to facilitate the synthesis of N-unsubstituted pyrazolones. The PMB group is stable during the initial pyrazole ring formation but can be readily removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield the N-unsubstituted product. clockss.org This strategy allows for the synthesis of 4-acylpyrazolones that would otherwise be difficult to prepare. clockss.org

Substitution on the Pyrazole Ring System

The pyrazole ring itself is amenable to a wide range of substitution reactions, allowing for the introduction of various functional groups at different positions.

At Position 3: A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been synthesized, demonstrating substitution at the 3-position. nih.gov

At Position 4: The Vilsmeier-Haack reaction is a key method for introducing a carbaldehyde group at the 4-position of the pyrazole ring. researchgate.netnih.gov This aldehyde can then be used as a synthetic handle for further modifications. For example, it can be reacted with hydrazines to form complex hydrazone derivatives. mdpi.com Another approach involves the condensation of 1-substituted 2-pyrazolin-5-ones with aldehydes to create 4-arylidenepyrazolone derivatives. nih.gov Additionally, (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives have been synthesized, showcasing a ketone linkage at this position. nih.gov

At Position 5: The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester demonstrates functionalization at both the 4 and 5-positions. prepchem.com This is typically achieved by reacting (4-methoxyphenyl)hydrazine (B1593770) with a suitable precursor like ethyl (ethoxymethylene)cyanoacetate. prepchem.com

The following table summarizes examples of substitutions on the pyrazole ring of this compound.

Position(s) on Pyrazole RingSubstituent(s)Synthetic Method/PrecursorReference
3 and 5-Cyclopropyl, -NH₂Synthesis from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine nih.gov
4 and 5-COOH, -NH₂Reaction of (4-methoxyphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate prepchem.com
4-ArylideneCondensation of pyrazolones with substituted aldehydes nih.gov
4Complex hydrazone moietyReaction of a pyrazole-4-carbaldehyde with a substituted hydrazine mdpi.com

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of different synthetic methodologies reveals significant trade-offs in terms of efficiency, environmental impact, and scalability.

Microwave-assisted organic synthesis (MAOS) consistently demonstrates superior efficiency over conventional heating methods. A direct comparison for the synthesis of phenyl-1H-pyrazoles showed that MAOS reduced reaction times from 2 hours to 5 minutes and increased yields from a 72-90% range to a 91-98% range. nih.gov Similarly, for the oxidation of a pyrazole-4-carbaldehyde, MAOS provided yields of 62-92% in 2 minutes, compared to 48-85% in 1 hour with conventional heating. nih.gov

Catalyst-free and solvent-free methods also offer considerable advantages. They simplify purification, reduce waste, and are often more cost-effective and environmentally benign. dntb.gov.uanih.gov The scalability of these modern methods is a key consideration for practical applications. Several reported microwave-assisted and catalyst-free syntheses have been successfully conducted on a gram scale, indicating their potential for larger-scale production. rti.orgnih.gov For instance, a catalyst-free method for producing pyrazole-pyrazines was found to be suitable for gram-scale synthesis, making it viable for generating compound libraries for biological screening. nih.gov

The table below provides a comparative overview of different synthetic methods for pyrazole derivatives.

Synthetic MethodTypical Reaction TimeTypical YieldKey AdvantagesScalabilityReference
Conventional HeatingHoursModerate to Good (72-90%)Well-establishedVaries nih.gov
Microwave-Assisted (MAOS)MinutesHigh (91-98%)Rapid, high yields, efficient heatingDemonstrated on gram scale nih.govrti.org
Solvent-FreeVariesGood (74-90%)Environmentally friendly, reduced wasteOften suitable for scale-up researchgate.net
Catalyst-FreeVariesGoodAvoids catalyst cost/toxicity, simplified purificationDemonstrated on gram scale nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of this compound. rsc.org The experimentally determined exact mass is compared with the calculated mass for the expected formula (C₁₁H₁₂N₂O), and a close match (typically within a few parts per million) confirms the elemental composition. rsc.org

In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the benzyl-pyrazole bond: This would lead to the formation of a stable tropylium-like ion from the 4-methoxybenzyl group (m/z 121) and a pyrazole radical, or a pyrazolyl cation (m/z 67). libretexts.orglibretexts.org

Loss of the methoxy (B1213986) group: Fragmentation could involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion. nih.gov

Rearrangements: McLafferty-type rearrangements are possible if there are abstractable hydrogens in the appropriate positions, though less common for this specific structure. libretexts.org

The isotopic pattern, particularly the presence of the M+1 peak due to the natural abundance of ¹³C, further supports the determined elemental formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the benzyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. mdpi.com

C=C and C=N stretching: The stretching vibrations of the aromatic C=C bonds in the phenyl ring and the C=N and C=C bonds in the pyrazole ring are expected in the 1450-1650 cm⁻¹ range. rsc.org

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹. rsc.org

Out-of-plane C-H bending: The substitution pattern of the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, strong Raman bands would be expected for the symmetric stretching of the aromatic rings and the C-S bonds if present in derivatives. nih.gov

Based on a comprehensive search of available scientific literature, a detailed crystallographic analysis for the specific compound This compound is not publicly available. While structural data exists for related pyrazole derivatives containing the 4-methoxybenzyl or 4-methoxyphenyl (B3050149) moiety, these compounds differ in their substitution patterns on the pyrazole ring and are therefore outside the strict scope of this article.

For instance, the crystal structure of "Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate" has been determined, providing insights into the molecular conformation and packing of a more complex derivative. researchgate.net However, the presence of additional substituents significantly influences the crystal packing and intermolecular interactions, making this data not directly applicable to the unsubstituted parent compound of interest.

Similarly, studies on other related molecules such as "5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde" nih.gov and various other pyrazole derivatives mdpi.comiucr.org have been reported, but none correspond to the exact structure of this compound.

Consequently, without experimental data from X-ray diffraction, it is not possible to provide an accurate and scientifically sound discussion on the following topics for this compound:

Gas-Phase Structural Determination

Therefore, the following sections remain unwritten pending the future publication of relevant experimental studies.

Spectroscopic and Structural Characterization of 1 4 Methoxybenzyl 1h Pyrazole

X-ray Diffraction Crystallography

No crystallographic data has been found in the public domain for 1-(4-Methoxybenzyl)-1H-pyrazole.

An analysis of how the molecules arrange themselves in a crystal lattice and the nature of the non-covalent interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that hold the crystal together cannot be performed without crystallographic data.

There are no published studies on the existence of different crystalline forms (polymorphs) or solvates/hydrates (pseudopolymorphs) for this compound.

Chiroptical Spectroscopy (if chiral derivatives exist)

As the parent compound this compound is not chiral, chiroptical spectroscopy is not applicable. There is no information available on chiral derivatives for which such studies have been conducted.

Gas-Phase Structural Determination

No studies on the gas-phase structure of this compound using techniques such as gas electron diffraction or microwave spectroscopy were found.

Chemical Reactivity and Mechanistic Aspects of 1 4 Methoxybenzyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring

The benzyl ring of 1-(4-methoxybenzyl)-1H-pyrazole is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group. This group directs incoming electrophiles to the ortho and para positions relative to itself. Given that the pyrazole (B372694) moiety is attached at the para position, electrophilic attack is anticipated to occur at the positions ortho to the methoxy group (C2' and C6' of the benzyl ring).

While specific studies on the electrophilic substitution of the benzyl ring in this compound are not extensively documented, the reactivity can be inferred from the behavior of anisole (B1667542) (methoxybenzene). Anisole readily undergoes electrophilic substitution, and the methoxy group is a strong activating group, making the ring more nucleophilic than benzene (B151609).

Halogenation Reactions of the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic halogenation, with the C4 position being the most reactive site. clockss.org This regioselectivity is a well-established characteristic of pyrazole chemistry.

Studies on related pyrazole derivatives have demonstrated efficient halogenation at the C4 position using various reagents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine, providing a metal-free method for synthesizing 4-halogenated pyrazoles in moderate to excellent yields. Gram-scale synthesis of 4-iodo and 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine has been successfully carried out using N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), respectively, in DMSO. beilstein-journals.org

Another approach involves the use of a hypervalent iodine reagent, PhICl2, in conjunction with NH4SCN or KSeCN to achieve thiocyanation and selenocyanation at the C4 position of pyrazoles. This method proceeds through the in situ generation of a reactive electrophilic species, Cl-SCN or Cl-SeCN.

Reagent SystemHalogenating/Functionalizing AgentPosition of FunctionalizationReference
N-halosuccinimides (NXS)X = Br, I, ClC4
PhICl2 / NH4SCNSCNC4
PhICl2 / KSeCNSeCNC4

Oxidation and Reduction Pathways

The pyrazole ring itself is generally resistant to common oxidizing and reducing agents. globalresearchonline.netclockss.org However, the substituents on the pyrazole and benzyl rings can undergo oxidation and reduction.

Oxidation: The 4-methoxybenzyl (PMB) group can be oxidatively cleaved. The aldehyde group of derivatives like 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. nih.gov

Reduction: The pyrazole ring can be reduced under more forcing conditions, such as catalytic hydrogenation, which typically proceeds in a stepwise manner to first form pyrazoline and then pyrazolidine. clockss.org The aldehyde group of pyrazole-4-carbaldehyde derivatives can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov

Reactions Involving C-H Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds in pyrazoles, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov Transition-metal catalysis is a key strategy in this area. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyrazole ring. rsc.orgnih.gov While specific examples for this compound are not detailed in the provided search results, the general principles of C-H functionalization are applicable to this class of compounds.

Ring-Opening and Rearrangement Reactions (if observed)

There are no specific reports of ring-opening or rearrangement reactions for this compound in the provided search results. However, studies on other pyrazole derivatives have shown that such transformations can occur under certain conditions. For instance, in the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives, a partial cleavage of the furan (B31954) ring was observed, leading to the formation of pyrazole derivatives with a rearranged structure. nih.gov Additionally, unexpected ring-opening of pyrazolines has been observed when reacted with activated alkynes, leading to the formation of 1H-pyrazole-4,5-dicarboxylates. sigmaaldrich.com The Hofmann and Curtius rearrangements are well-known methods for converting amides and acyl azides, respectively, into amines via an isocyanate intermediate, and these could potentially be applied to suitably functionalized pyrazole derivatives. researchgate.netmdpi.com The Beckmann rearrangement converts oximes to amides and can be used to insert an NH group into a cyclic ketone. researchgate.net The Favorskii rearrangement transforms α-halogenated ketones into esters or amides. globalresearchonline.net The benzilic acid rearrangement converts α-diketones into α-hydroxy carboxylic acids. globalresearchonline.net

Acid-Base Equilibria and Protonation/Deprotonation Studies

Pyrazoles are weak bases, and the 4-methoxybenzyl group can be removed under acidic conditions, indicating its lability in the presence of strong acids. beilstein-archives.org The pKa values of pyrazole derivatives can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, potentiometry, and spectrophotometry.

A study on 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine using DFT calculations showed that the N1 nitrogen of the pyrazole ring is the most basic site and, therefore, the most likely to be protonated. The basicity of the pyrazole ring is influenced by the nature of its substituents. The 4-methoxybenzyl (PMB) group is often used as a protecting group in pyrazole synthesis and can be removed by treatment with trifluoroacetic acid. beilstein-archives.org

Mechanistic Elucidation of Key Chemical Transformations

The mechanism of electrophilic substitution on the pyrazole ring, such as halogenation, is believed to proceed through a standard electrophilic aromatic substitution pathway. In the case of hypervalent iodine-mediated selenocyanation, a plausible mechanism involves the initial formation of a reactive electrophilic species, Cl-SeCN, from the reaction of PhICl2 and KSeCN. This species then undergoes electrophilic addition to the C4 position of the pyrazole, followed by deprotonation to restore aromaticity and yield the 4-selenocyanated product.

In some reactions, such as the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides, control experiments have suggested that a free-radical pathway is not involved.

Coordination Chemistry of 1 4 Methoxybenzyl 1h Pyrazole As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Although specific reports on transition metal complexes of unsubstituted 1-(4-methoxybenzyl)-1H-pyrazole are scarce, the synthesis of a polymeric zinc complex with a closely related pyrazolone (B3327878) ligand, ethyl 1-(4-methoxybenzyl)-5-hydroxy-1H-pyrazole-4-carboxylate, has been detailed. This complex was synthesized by heating zinc acetate (B1210297) dihydrate (Zn(OAc)₂) with the pyrazolone ligand at reflux in ethanol. nih.govimperial.ac.uk The reaction yields a white, solid polymeric complex that is stable under ambient conditions. imperial.ac.uk

General studies on other pyrazole (B372694) ligands show that Cu(II) and Ni(II) complexes can be prepared from their respective metal chlorides or nitrates. jocpr.comresearchgate.net For instance, the reaction of Cu(II) nitrate (B79036) with naphthyl pyrazole ligands yields new copper complexes. nih.gov The geometry of these complexes, such as square planar for Cu(II) or tetrahedral for Ni(II), is highly dependent on the steric and electronic properties of the specific pyrazole ligand and the counter-ions involved. jocpr.comresearchgate.net

Table 1: Synthesis of a Zinc Polymer with a 1-(4-Methoxybenzyl)-pyrazolone Derivative

Metal Salt Ligand Solvent Conditions Product Yield Ref

The coordination chemistry of pyrazole derivatives extends to main group elements and lanthanides. The aforementioned zinc complex serves as a prime example for a post-transition metal, which is often discussed alongside main group elements. nih.govimperial.ac.uk

Furthermore, the synthesis of a dysprosium (Dy) complex using a 4-benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-ol ligand highlights the interaction with lanthanides. imperial.ac.uk This complex was prepared by reacting dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃) with the ligand in ethanol, followed by the addition of aqueous sodium hydroxide (B78521) to facilitate deprotonation and coordination. The reaction yielded an off-white-yellow solid. imperial.ac.uk Research on other pyrazole-based ligands, such as 3-(2-pyridyl)pyrazole, has also led to the successful synthesis of a variety of lanthanide coordination polymers through solvothermal methods. mdpi.com

Table 2: Synthesis of a Dysprosium Complex with a 1-(4-Methoxybenzyl)-pyrazolone Derivative

Metal Salt Ligand Solvent/Base Conditions Product Yield Ref

Ligand Binding Modes and Coordination Geometries

The way a pyrazole ligand binds to a metal center is fundamental to the structure and properties of the resulting complex. N-substituted pyrazoles like this compound typically act as monodentate ligands. However, the introduction of other functional groups or deprotonation can lead to more complex binding behaviors.

This compound itself lacks additional donor atoms, so it is expected to coordinate to a metal center in a monodentate fashion through the lone pair of electrons on the N2 nitrogen atom. nih.gov This is a common coordination mode for N-substituted pyrazoles. jocpr.comresearchgate.net

In contrast, the extensively studied acyl-pyrazolone derivatives containing the 1-(4-methoxybenzyl) group act as bidentate ligands. nih.gov Upon deprotonation of the pyrazolone hydroxyl group, these ligands coordinate to metal ions as O,O-chelators, forming a stable six-membered ring with the metal center. nih.gov This bidentate chelation is a key feature of acyl-pyrazolones and is responsible for their high stability constants with metal ions. The reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with a hydrazine (B178648) derivative results in a complex molecule where the pyrazolyl and triazolyl groups are essentially coplanar, indicating a rigid structural arrangement. sigmaaldrich.com

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in a coordination complex. Crystal structure data for a dysprosium complex with the tris((4-benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-yl)oxy) ligand reveals a complex where three bidentate ligands coordinate to the central metal ion. imperial.ac.uk Similarly, the zinc complex derived from ethyl 1-(4-methoxybenzyl)-5-hydroxy-1H-pyrazole-4-carboxylate was found to be polymeric in the solid state. nih.govimperial.ac.uk

In more general pyrazole complexes, the coordination geometry can vary significantly. For example, copper(II) complexes with pyrazole ligands can adopt square-pyramidal geometries, while some Ni(II) complexes are tetrahedral. jocpr.comresearchgate.net The crystal structure of a complex containing a 1-(4-methoxyphenyl)-1,2,3-triazole and a pyrazole moiety shows a nearly planar molecule with specific twist angles between the various heterocyclic and phenyl rings. sigmaaldrich.com

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, EPR, Magnetic Susceptibility)

For the zinc and dysprosium complexes of the 1-(4-methoxybenzyl)-pyrazolone derivatives, characterization was performed using IR spectroscopy, NMR (for the diamagnetic zinc complex), and mass spectrometry. imperial.ac.ukimperial.ac.uk

Table 3: Spectroscopic Data for the ((4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-5-yl)oxy)zinc Polymer

Technique Observed Signals / Bands (Selected) Ref
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) = 7.33 (s, 1H), 7.10 (d, 2H), 6.76 (d, 2H), 4.84 (s, 2H), 3.68 (s, 3H) imperial.ac.uk
¹³C{¹H}-NMR (101 MHz, DMSO-d₆) δ (ppm) = 167.5, 164.6, 158.2, 137.2, 130.8, 128.6, 113.5, 90.5, 59.0, 55.0, 46.9, 14.4 imperial.ac.uk

| IR (Diamond-ATR, neat) | νₘₐₓ (cm⁻¹) = 1640, 1561, 1526, 1511, 1435, 1359, 1332, 1284, 1238, 1172 | imperial.ac.uk |

The UV-Visible absorption spectra of pyrazole ligands typically show bands corresponding to π-π* transitions within the aromatic rings. researchgate.netscirp.org Upon coordination to a metal ion, these bands often exhibit a bathochromic (red) shift, indicating electronic interaction between the ligand and the metal. researchgate.netscirp.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of copper(II). The EPR spectra of Cu(II)-pyrazole complexes provide detailed information about the ground state electronic structure, the symmetry of the coordination environment (e.g., square planar, tetrahedral, or octahedral), and the degree of covalency in the metal-ligand bonds. semanticscholar.orgredalyc.orgresearchgate.net For instance, the parameters derived from EPR spectra can distinguish between different geometries and reveal distortions such as rhombic or pyramidal. redalyc.org

Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes, especially for polynuclear systems. researchgate.netscirp.org For complexes containing multiple paramagnetic centers, such as dinuclear or trinuclear copper(II)-pyrazolato complexes, variable-temperature magnetic susceptibility studies can elucidate the nature and magnitude of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal ions. semanticscholar.orgresearchgate.net

In-depth Analysis of this compound in Coordination Chemistry

The coordination chemistry of pyrazole derivatives is a rich and diverse field. The pyrazole ring, with its two adjacent nitrogen atoms, offers versatile coordination modes. The N1-substituted nitrogen typically influences the steric and electronic properties of the ligand, while the N2 nitrogen atom is the primary site for metal coordination. The nature of the substituent at the N1 position, in this case, the 4-methoxybenzyl group, is expected to play a significant role in the resulting coordination complexes. The benzyl (B1604629) group introduces steric bulk, which can influence the geometry around the metal center and the packing of the resulting structures. Furthermore, the methoxy (B1213986) group can potentially engage in secondary interactions, such as hydrogen bonding, which could direct the formation of specific supramolecular architectures.

General studies on N-substituted pyrazoles have shown their ability to form a wide array of coordination compounds with various transition metals. These complexes exhibit diverse electronic properties and bonding characteristics, often investigated through techniques like UV-Vis spectroscopy, magnetic susceptibility measurements, and computational methods. However, without specific data for this compound, a detailed discussion of its electronic structure in metal complexes remains speculative.

Similarly, the self-assembly of MOFs and CPs is highly dependent on the specific ligand structure. While numerous pyrazole-based ligands have been successfully employed as building blocks for these materials, leading to structures with interesting topologies and properties such as porosity and luminescence, the specific supramolecular arrangements that would be adopted by complexes of this compound have not been documented. The interplay of the coordinating pyrazole ring and the potential for intermolecular interactions involving the methoxybenzyl substituent would be key in determining the final architecture of any resulting MOFs or CPs.

Catalytic Applications of 1 4 Methoxybenzyl 1h Pyrazole and Its Metal Complexes

Homogeneous Catalysis

No specific examples of 1-(4-methoxybenzyl)-1H-pyrazole or its metal complexes being used as homogeneous catalysts have been documented in peer-reviewed research. The following subsections reflect this absence of data.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

There are no available studies where this compound functions as a ligand in Suzuki, Heck, Sonogashira, or other cross-coupling reactions. While pyrazole-containing boronic esters and halides are common substrates in these reactions, the title compound has not been reported as a component of the catalytic system itself.

Oxidation and Oxygenation Reactions

There is no published research detailing the application of this compound and its metal complexes in catalytic oxidation or oxygenation processes. Studies on similar compounds often rely on a protic pyrazole (B372694) N-H group, which is absent in this molecule, for biomimetic catecholase activity. jocpr.com

Polymerization Catalysis

While other pyrazole derivatives have been shown to act as ancillary ligands to enhance the activity of metal catalysts in polymerization reactions, such as the ring-opening polymerization of L-lactide, nih.gov no such studies have been reported specifically for this compound.

Heterogeneous Catalysis

No research could be found on the application of this compound in heterogeneous catalysis, either through methods like surface immobilization or as part of a supported catalyst system.

Asymmetric Catalysis

The parent compound this compound is achiral. Consequently, it cannot be used directly in asymmetric catalysis. There are no reports of chiral derivatives of this specific compound being synthesized and applied as ligands for enantioselective transformations.

Mechanistic Insights into Catalytic Cycles

While detailed mechanistic studies specifically targeting catalysts derived from this compound are not extensively documented in dedicated public literature, insights can be drawn from the well-studied catalytic cycles of other N-substituted pyrazole-metal complexes. These cycles, particularly in cross-coupling and cycloaddition reactions, generally involve a series of fundamental steps: oxidative addition, transmetalation (in the case of cross-coupling), migratory insertion, and reductive elimination.

The 4-methoxybenzyl group primarily exerts an electronic influence on the pyrazole ring. The methoxy (B1213986) group is an electron-donating group, which increases the electron density on the pyrazole's nitrogen atoms. This enhanced electron-donating ability can influence the stability of the metal-ligand bond and the reactivity of the metal center throughout the catalytic cycle.

Key Intermediates and Transition States:

In a typical palladium-catalyzed cross-coupling reaction, for instance, the catalytic cycle would likely proceed through the following stages, with the this compound ligand playing a crucial role:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X). The electron-rich nature of the this compound ligand can facilitate this step by stabilizing the resulting electron-deficient Pd(II) species.

Transmetalation: A second coupling partner, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the Pd(II) complex. The steric bulk of the benzyl (B1604629) group might influence the rate and selectivity of this step.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. The electronic properties of the pyrazole ligand are critical in promoting this final step.

Computational studies on similar pyrazole-ligated systems suggest that the stability of various intermediates and the energy barriers of the transition states are highly dependent on the electronic and steric profile of the N-substituent. For copper(I)-catalyzed reactions, such as the synthesis of pyrazoles from chlorohydrazones and terminal alkynes, copper(I)-complexed alkynylhydrazone intermediates are thought to be pivotal in the catalytic cycle. rsc.orgrsc.org The specific substituents on the pyrazole ring can affect the stability and subsequent reactivity of these key intermediates. rsc.orgrsc.org

The table below outlines hypothetical intermediates and their potential stabilization by the this compound ligand in a generic cross-coupling cycle.

Catalytic StepPutative Intermediate/Transition StateRole of this compound Ligand
Oxidative Addition [Pd(II)(L)(R)(X)]The electron-donating methoxybenzyl group stabilizes the higher oxidation state of the metal center.
Transmetalation [Pd(II)(L)(R)(R')]Steric hindrance from the benzyl group can influence the approach of the transmetalating agent, potentially affecting regioselectivity.
Reductive Elimination [Pd(0)(L) + R-R']The electron-donating nature of the ligand can facilitate the reductive elimination step to regenerate the active catalyst.

This table presents a generalized model based on known mechanisms for related pyrazole-metal complexes.

Ligand Design Principles for Enhanced Catalytic Performance

The design of ligands is a cornerstone of developing efficient and selective catalysts. For this compound, several principles can be applied to enhance its catalytic performance when coordinated to a metal center. These principles revolve around modifying the steric and electronic properties of the ligand.

Electronic Modifications:

The electronic nature of the pyrazole ligand can be fine-tuned by introducing different substituents on either the pyrazole ring or the benzyl group.

Electron-Donating Groups: The existing 4-methoxy group already enhances the electron-donating capacity of the pyrazole. Further increasing this by adding more electron-donating groups could lead to more active catalysts for reactions that benefit from electron-rich metal centers, such as oxidative addition.

Electron-Withdrawing Groups: Conversely, for reactions where a more electrophilic metal center is desirable in a key step, replacing the methoxy group with an electron-withdrawing group (e.g., -CF₃, -NO₂) could be beneficial. Research on 1-aryl-3-CF₃-1H-pyrazoles has shown that such modifications are synthetically accessible and that the resulting iodinated pyrazoles are valuable building blocks for more complex structures via cross-coupling reactions. nih.gov

Steric Modifications:

The steric environment around the metal center, dictated by the ligand, is crucial for controlling selectivity, particularly enantioselectivity in asymmetric catalysis.

Bulky Substituents: Increasing the steric bulk of the benzyl group, for instance by replacing the methoxy group with a tert-butyl group, can create a more hindered coordination sphere. This can be advantageous in reactions where selectivity is controlled by steric interactions, such as preventing the formation of undesired side products. The use of bulky pyrazole ligands has been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. nih.gov

Chiral Moieties: For asymmetric catalysis, introducing chirality into the ligand is essential. This could be achieved by modifying the benzyl group with a chiral substituent or by synthesizing a chiral pyrazole backbone.

The following table summarizes design strategies and their potential impact on catalytic performance.

Design ModificationRationalePotential Effect on Catalysis
Introduction of additional electron-donating groups on the benzyl ring Increase the electron density on the metal center.Enhanced reactivity in oxidative addition steps.
Introduction of electron-withdrawing groups on the benzyl ring Decrease the electron density on the metal center.May favor reductive elimination or reactions requiring an electrophilic catalyst.
Increasing steric bulk near the coordination site Create a more defined and crowded catalytic pocket.Improved selectivity (e.g., regioselectivity, enantioselectivity).
Incorporation of chiral centers Induce asymmetry in the catalytic environment.Enable enantioselective transformations.

The 4-methoxybenzyl (PMB) group is also recognized as a versatile protecting group in pyrazole chemistry, which can be cleaved under specific conditions. clockss.org This property adds another dimension to ligand design, allowing for the synthesis of N-unsubstituted pyrazoles after the desired transformations, which can then be used to synthesize other targeted molecules. clockss.org

Computational Chemistry and Theoretical Investigations of 1 4 Methoxybenzyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. mdpi.com DFT has become especially popular due to its favorable balance of computational cost and accuracy in describing electronic systems. nih.gov These methods allow for the detailed investigation of the electronic structure and related properties of 1-(4-methoxybenzyl)-1H-pyrazole.

While a dedicated computational study specifically for this compound is not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from numerous theoretical investigations on substituted pyrazole (B372694) derivatives. nih.govmdpi.com These studies consistently demonstrate the utility of methods like DFT with basis sets such as 6-311+G(d,p) or B3LYP/6-31G(d,p) in predicting molecular properties. researchgate.netnih.gov

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. libretexts.org These "frontier orbitals" are key to understanding a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. malayajournal.org

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich methoxyphenyl ring and the pyrazole ring. In contrast, the LUMO is expected to be distributed over the pyrazole ring and the benzyl (B1604629) group. researchgate.net This distribution suggests that the methoxy (B1213986) group acts as an electron-donating group, raising the energy of the HOMO and influencing the molecule's nucleophilic character. The pyrazole ring, being a π-excessive system, also contributes significantly to the HOMO. mdpi.com

The charge transfer that occurs within the molecule, as revealed by HOMO-LUMO calculations, is a key aspect of its electronic behavior. malayajournal.org The HOMO-LUMO gap for similar pyrazole derivatives has been reported in the range of 4-5 eV, and a comparable value would be expected for this compound. malayajournal.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Substituted Pyrazole Derivative

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-1.15
HOMO-LUMO Gap4.70

Note: This data is illustrative and based on typical values for structurally related pyrazole compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. malayajournal.org

For this compound, an MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom at position 2 of the pyrazole ring, due to its lone pair of electrons. pharmajournal.net The oxygen atom of the methoxy group would also exhibit a region of negative potential. These sites represent the most likely points for electrophilic attack or coordination to metal ions. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the pyrazole and benzyl rings. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a valuable tool for the interpretation and assignment of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The protons on the pyrazole ring and the aromatic rings would have distinct predicted shifts, influenced by the electronic environment created by the substituents. The methylene (B1212753) bridge protons and the methoxy group protons would also have characteristic calculated shifts. Comparing these theoretical values with experimental data can confirm the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. For this compound, key predicted vibrational modes would include the C-H stretching of the aromatic and pyrazole rings, the C=N and C=C stretching vibrations within the pyrazole ring, the C-O-C stretching of the methoxy group, and the characteristic out-of-plane bending vibrations of the substituted benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and, consequently, the UV-Vis absorption spectrum. For this compound, the calculations would likely predict π→π* transitions associated with the aromatic pyrazole and methoxyphenyl systems. The calculated absorption maxima (λ_max) can be compared with experimental spectra to understand the electronic transitions occurring upon UV-Vis light absorption.

Table 2: Representative Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
¹H NMRChemical Shift (δ, ppm) - Pyrazole H7.5-8.0
¹³C NMRChemical Shift (δ, ppm) - Pyrazole C110-140
IRVibrational Frequency (cm⁻¹) - C=N stretch~1550
UV-VisAbsorption Maximum (λ_max, nm) - π→π*~260

Note: These values are illustrative and based on general expectations for this class of compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net For the synthesis of this compound, which is typically formed through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor, computational studies can provide detailed mechanistic insights. mdpi.com

A common synthetic route is the Knorr pyrazole synthesis. pharmajournal.net A theoretical investigation of this reaction would involve locating the transition state structures for each elementary step, such as the initial nucleophilic attack of the hydrazine on a carbonyl group, the subsequent cyclization, and the final dehydration steps. youtube.com By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. Such studies on similar pyrazole syntheses have clarified the regioselectivity of the reaction when unsymmetrical precursors are used. nih.gov For this compound, computational analysis could confirm the preferred reaction pathway and explain the observed product distribution.

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible benzyl group in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. youtube.com This is typically done by constructing a potential energy surface (PES) by systematically rotating the rotatable bonds—in this case, the bonds connecting the pyrazole ring to the methylene bridge and the methylene bridge to the methoxyphenyl ring. rsc.org

Ab initio or DFT calculations can be performed at various dihedral angles to map the PES. mdpi.com The minima on this surface correspond to the most stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, the analysis would likely reveal a global minimum energy conformation where steric hindrance between the pyrazole and methoxyphenyl rings is minimized. The relative energies of different conformers, influenced by subtle electronic and steric effects, can also be determined. Understanding the conformational preferences is crucial as it can impact the molecule's biological activity and its packing in the solid state.

Ligand-Metal Interaction Energies and Complex Stability Predictions

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal ions through the pyridine-like nitrogen atom (N2). researchgate.netnih.gov Computational methods can be used to predict the stability and geometry of metal complexes involving this compound.

The electronic properties of the ligand, such as the electron-donating nature of the methoxybenzyl group, would influence the strength of the coordination bond. A stronger electron-donating character generally leads to a more stable metal complex. These theoretical predictions are invaluable for designing new metal-based catalysts or materials with desired properties. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. chemtools.orgnih.gov This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). chemtools.org By plotting the RDG against the electron density, regions of non-covalent interactions can be distinguished from covalent bonds and non-bonding regions. chemtools.org These interactions are then typically visualized as isosurfaces in real space, where the color of the surface indicates the nature and strength of the interaction. chemtools.org

For this compound, NCI analysis can reveal a variety of intramolecular and intermolecular interactions that govern its conformational preferences and crystal packing. While specific NCI studies on this exact molecule are not prevalent in the literature reviewed, analysis of closely related structures, such as N'-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide and various pyrazole derivatives, allows for an informed discussion of the expected interactions. researchgate.netresearchgate.net

The key non-covalent interactions anticipated for this compound include:

Van der Waals (vdW) Interactions: These are ubiquitous, weak attractive forces that would be present across the molecule. In the NCI plot, these are typically represented by broad, greenish-colored isosurfaces, indicating delocalized interactions. chemtools.org These would be prominent on the surfaces of the pyrazole and phenyl rings.

Hydrogen Bonds: Although a classic hydrogen bond donor is absent on the pyrazole ring of the parent compound, weak C-H···N and C-H···O hydrogen bonds are plausible. The methylene bridge and the aromatic rings provide hydrogen atoms that can interact with the nitrogen atoms of the pyrazole ring or the oxygen atom of the methoxy group in neighboring molecules. These would appear as small, disc-shaped isosurfaces, colored blue to indicate stronger, attractive interactions. chemtools.org

π-π Stacking: The presence of two aromatic rings (pyrazole and 4-methoxyphenyl) suggests the possibility of π-π stacking interactions between molecules in the solid state. These interactions, where the electron-rich π systems overlap, would be visualized as larger, green or bluish-green surfaces between the rings. The presence of strong π-π interactions can contribute significantly to the thermal stability of related pyrazole compounds. researchgate.net

Steric Clashes: Some degree of steric repulsion may exist, particularly between the benzyl and pyrazole moieties, influencing the dihedral angle between the two rings. These repulsive interactions are typically visualized as reddish-colored isosurfaces in NCI plots. chemtools.org

A Hirshfeld surface analysis of a similar compound, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, revealed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing, which supports the likelihood of these interactions being important for this compound as well. nih.gov

Table 1: Predicted Non-Covalent Interactions in this compound and their NCI Visualization Signatures

Interaction TypeInteracting GroupsTypical NCI Isosurface ColorPredicted Importance in Crystal Packing
Van der WaalsPhenyl and pyrazole ring surfacesGreenHigh
Weak C-H···N H-BondBenzyl C-H / Pyrazole NBlueModerate
Weak C-H···O H-BondAromatic C-H / Methoxy OBlueModerate
π-π StackingPhenyl ring and Pyrazole ringGreen to Bluish-GreenHigh
Steric RepulsionBetween benzyl and pyrazole groupsRedLow to Moderate (influences conformation)

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest using statistical methods. youtube.com These models are expressed as mathematical equations, where the property is a function of various calculated molecular descriptors. youtube.com

A typical QSPR study involves:

Defining a dataset of molecules with known properties.

Calculating a wide range of molecular descriptors for each molecule (e.g., constitutional, topological, geometrical, electronic).

Developing a mathematical relationship between the descriptors and the property using statistical techniques like multiple linear regression.

Validating the model to ensure its predictive power. youtube.com

Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Models for Pyrazole Derivatives

Descriptor ClassExample DescriptorsProperty Influenced
ConstitutionalMolecular Weight, Number of N atomsBoiling Point, Density
TopologicalWiener Index, Kier & Hall IndicesSolubility, Chromatographic Retention
GeometricalMolecular Surface Area, Molecular VolumeBiological Activity, Receptor Binding
ElectronicDipole Moment, HOMO/LUMO EnergiesReactivity, UV-Vis Absorption

The development of QSPR models for this compound and its analogues remains a potential area for future research.

Advanced Applications and Emerging Research Frontiers of 1 4 Methoxybenzyl 1h Pyrazole

The exploration of pyrazole (B372694) derivatives has revealed a wealth of applications spanning numerous scientific disciplines. The specific structural attributes of 1-(4-methoxybenzyl)-1H-pyrazole, which combine the pyrazole core with a methoxybenzyl group, position it as a compound of significant interest for advanced material science, supramolecular chemistry, and analytical applications. This article delves into the emerging research frontiers and advanced applications of this compound, focusing on its role in functional materials, self-assembly, analytical techniques, and sustainable synthesis.

Future Research Directions and Unexplored Potential of 1 4 Methoxybenzyl 1h Pyrazole

Development of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of N-substituted pyrazoles exist, the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical objective. acs.orgmdpi.com For 1-(4-Methoxybenzyl)-1H-pyrazole and its analogues, future research could focus on several promising areas:

Eco-Friendly Synthesis: There is a growing demand for greener synthetic protocols that minimize waste and avoid harsh reagents. mdpi.comrsc.org Research into microwave-assisted, ultrasound-promoted, or biocatalytic methods for the synthesis of N-benzylpyrazoles could offer significant advantages over traditional approaches. mdpi.com For instance, the use of a ball mill for the synthesis of N-acyl pyrazoles has shown promise in providing high yields and reproducibility in an environmentally friendly manner. rsc.org

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions for the direct synthesis of functionalized this compound derivatives would be highly atom-economical and efficient. acs.org This could involve the in-situ generation of intermediates, thereby reducing the number of purification steps and saving time and resources.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be invaluable for creating libraries of diverse compounds for biological screening. This could include C-H activation strategies to introduce various substituents onto the pyrazole (B372694) or benzyl (B1604629) rings.

A notable advancement in the synthesis of related compounds is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes. acs.orgnih.gov This method, which involves a twofold C-H activation, allows for the assembly of complex tricyclic 2-benzazepines, highlighting the potential for discovering new transformations of the 1-benzylpyrazole scaffold. acs.orgnih.govresearchgate.net

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is not yet fully explored. The presence of the pyrazole ring, the benzyl group, and the methoxy (B1213986) substituent offers multiple sites for chemical modification.

C-H Activation/Functionalization: As demonstrated with other N-aryl and N-benzylpyrazoles, the C-H bonds on both the pyrazole and the benzyl rings are potential targets for functionalization. acs.orgnih.gov Future work could explore the regioselective C-H activation of this compound to introduce new functional groups, leading to novel derivatives with unique properties. The tolerance of halogenated substituents in related systems suggests that derivatives of this compound could be created for further functionalization. nih.gov

"Rollover" Annulation Reactions: The aforementioned [5+2] rollover annulation of 1-benzylpyrazoles is a prime example of an underutilized reactivity mode. acs.orgnih.gov Further investigation into similar annulation strategies with different reaction partners could lead to a wide array of novel fused heterocyclic systems with interesting biological or material properties.

Reactivity of the Methoxy Group: The methoxy group on the benzyl ring can also be a site for chemical transformation. Demethylation to the corresponding phenol (B47542) would provide a handle for further functionalization, such as etherification or esterification, to create a new series of compounds.

The 4-methoxybenzyl (PMB) group is known for its use as a protecting group for the pyrazole nitrogen, which can be removed under acidic conditions. clockss.org This inherent reactivity could be exploited in tandem with other transformations to create complex molecular architectures.

Expansion of Catalytic Scope

The use of pyrazole derivatives as ligands in catalysis is well-established. rsc.org However, the potential of this compound and its derivatives in this domain is an area ripe for exploration.

Ligand Development for Cross-Coupling Reactions: The pyrazole moiety can coordinate with various transition metals. rsc.org Future research could focus on designing and synthesizing novel ligands based on the this compound scaffold for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the benzyl ring.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis. This could involve introducing chirality on the benzyl group or by creating atropisomeric systems.

Organocatalysis: The pyrazole nucleus itself can act as a catalyst. Investigating the potential of this compound and its derivatives to catalyze organic reactions, such as Michael additions or aldol (B89426) reactions, could open up new avenues in organocatalysis.

The development of N-heterocyclic carbene (NHC) precatalysts from related pyrazole structures for a variety of C-C and C-N bond-forming reactions underscores the potential in this area. rsc.org

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the structural and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications.

Advanced NMR Spectroscopy: While standard NMR techniques are routinely used for structural elucidation, advanced methods can provide deeper insights. mdpi.com Techniques such as 1H-15N HMBC and 1H-1H NOESY can be used to unambiguously determine the structure and conformation of complex derivatives. mdpi.com These methods would be particularly useful for studying the products of the novel reactivity modes discussed above.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information. mdpi.com Obtaining the crystal structure of this compound and its derivatives would provide valuable data on bond lengths, bond angles, and intermolecular interactions, which can inform our understanding of their chemical behavior.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These theoretical studies can complement experimental findings and guide the design of new experiments. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the outcomes of catalytic reactions.

Interdisciplinary Approaches in Chemical Science

The full potential of this compound can be realized through collaborations with researchers in other scientific disciplines.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov Synthesizing libraries of this compound derivatives and screening them for various biological targets could lead to the discovery of new drug candidates. The ability to functionalize this scaffold in various positions makes it an attractive starting point for medicinal chemistry campaigns. nih.gov

Materials Science: The pyrazole ring is a component of various functional materials, including luminescent compounds and energetic materials. rsc.orgnih.gov The incorporation of the this compound moiety into polymers or organic light-emitting diodes (OLEDs) could lead to new materials with interesting photophysical or electronic properties. The synthesis of N-acyl pyrazoles with aggregation-induced emission (AIE) properties highlights the potential for creating novel luminescent materials. rsc.org

Agrochemicals: N-substituted pyrazoles are also found in a variety of agrochemicals. nih.gov The development of new derivatives of this compound could lead to the discovery of novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a relatively simple heterocyclic compound into a versatile platform for innovation across the chemical sciences.

Q & A

Q. What are common synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of pyrazole precursors with 4-methoxybenzyl halides under basic conditions (e.g., KOH or NaH) is widely used . Optimizing reaction temperature (e.g., 50–120°C), solvent choice (THF, DMSO), and stoichiometry can improve yields. Copper-catalyzed click chemistry has also been employed to introduce triazole moieties, achieving ~60% yields in THF/water systems at 50°C .

Q. How is the structural characterization of this compound derivatives performed?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., distinguishing methoxybenzyl protons at δ 3.8–4.0 ppm and pyrazole protons at δ 6.3–7.6 ppm) .
  • X-ray crystallography : Using SHELX programs (e.g., SHELXL) for refinement, as demonstrated for ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate .
  • Mass spectrometry : ESI-HRMS to confirm molecular ions (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR splitting patterns or retention times may arise from:

  • Conformational isomerism : Methoxybenzyl groups can adopt different orientations, altering coupling constants.
  • Impurity profiles : Use preparative HPLC or repeated column chromatography (e.g., silica gel with PE/EA gradients) to isolate pure fractions .
  • Crystallographic validation : Cross-verify NMR assignments with X-ray structures to resolve ambiguities .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing (e.g., CF₃, Cl) or donating (e.g., OMe) groups at pyrazole positions 3, 4, or 5 to modulate bioactivity .
  • Pharmacophore hybridization : Combine pyrazole cores with triazoles, oxadiazoles, or indoles to enhance antitubulin or σ receptor antagonism .
  • In vitro assays : Prioritize human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening and receptor-binding assays (e.g., σ₁R) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound intermediates?

  • Protection/deprotection strategies : Use PMB (para-methoxybenzyl) groups to protect reactive sites, followed by cleavage with TFA/CH₂Cl₂ .
  • Catalyst screening : Test copper(I) salts (e.g., CuSO₄·5H₂O) for click reactions, optimizing molar ratios to minimize side products .
  • Continuous-flow systems : Improve reproducibility and scalability, as shown in triazole synthesis with 66% yield .

Methodological Challenges

Q. What experimental considerations are critical for evaluating the antitumor activity of this compound hybrids?

  • Dose-response curves : Use in vitro assays (e.g., MTT) with IC₅₀ calculations across 0.1–100 μM ranges .
  • Tubulin polymerization assays : Compare effects to combretastatin A-4 analogues to identify antimitotic mechanisms .
  • Metabolic stability : Assess microsomal stability to prioritize candidates for in vivo studies .

Q. How can computational tools aid in predicting the reactivity of this compound derivatives?

  • DFT calculations : Model transition states for cyclization reactions (e.g., oxadiazole formation from hydrazides) .
  • Molecular docking : Predict binding affinities to targets like σ₁ receptors or tubulin using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.